3-氟吡咯烷

描述

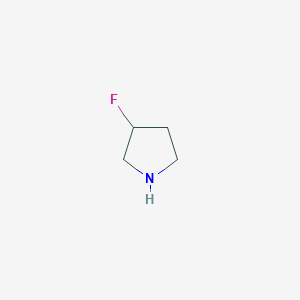

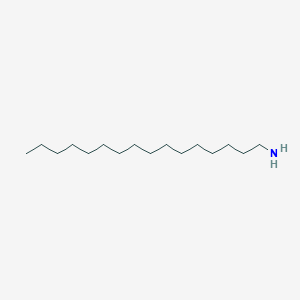

3-Fluoropyrrolidine (3-FP) is an organic compound belonging to the pyrrolidine family of heterocyclic compounds. It is a colorless liquid with a pungent odor and a boiling point of 97 °C. 3-FP is used in a variety of applications, including as a starting material for the synthesis of pharmaceuticals, as a reagent for organic synthesis, and as a solvent for a variety of organic reactions. It is also used as an intermediate in the production of a variety of other compounds.

科学研究应用

合成和鉴定用于法医应用:3-氟苯甲基哌嗪,一种与3-氟吡咯烷相关的化合物,已被合成和鉴定,用于潜在的肥胖和药物依赖治疗选择。其合成有助于法医工作,通过与其邻位和对位取代异构体进行区分(McLaughlin et al., 2017)。

药物化学和有机合成:包括3-氟吡咯烷在内的氟吡咯烷类化合物被用于药物化学和有机合成。它们的合成是通过对吡咯烷衍生物进行氟化或从氟烷基前体进行多步合成实现的(Pfund & Lequeux, 2017)。

制药用双功能建筑模块:已开发出一种合成方法,用于4-氨甲基-4-氟哌啶和3-氨甲基-3-氟吡咯烷,提供了有用的双功能制药用氟化建筑模块(Verniest et al., 2010)。

二肽基肽酶IV抑制剂:氟吡咯烷酰胺对二肽基肽酶IV具有选择性,并具有良好的药代动力学特性,在瘦小鼠中具有口服活性的潜力(Caldwell et al., 2004)。

促进药物合成:已成功合成了4-氟吡咯烷-2-羰基氟化物,合成步骤显著减少,有益于药物应用,如二肽基肽酶IV抑制剂(Singh & Umemoto, 2011)。

氨基酸反应中的氟发光试剂:氨基酸与氟发光试剂的反应机制涉及形成有色和荧光物种,中间体来源于亚胺,并在3 + 2环加成中被捕获形成螺环吡咯烷(Petrovskaia et al., 2001)。

制药用建筑模块:已开发出通向3-氟吡咯烷和3-氟吡咯甲醛的合成路线,这些是潜在的制药用建筑模块(Piron et al., 2011)。

安全和危害

未来方向

The development of efficient methods for the synthesis of diverse structured pyrrolidine derivatives is of great importance . The introduction of fluorine atoms into heterocycle rings in chiral pyrrolidine derivatives can greatly affect their bioactivities . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising future direction .

作用机制

Target of Action

3-Fluoropyrrolidine, specifically the ®-(-)-3-Fluoropyrrolidine hydrochloride and (S)-(+)-3-Fluoropyrrolidine hydrochloride forms, have been identified as substrates in the preparation of various compounds . They have been used in the synthesis of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . Aurora kinases play a crucial role in cellular division and maintaining the genetic stability of a cell .

Mode of Action

It’s known that the compound interacts with its targets, such as aurora kinases, through its incorporation into larger molecular structures . This interaction can lead to changes in the activity of these targets, potentially inhibiting their function .

Biochemical Pathways

3-Fluoropyrrolidine is involved in the synthesis of various bioactive compounds . For instance, it’s used in the preparation of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . Aurora kinases are key components of the pathway that controls cell division and genetic stability .

Pharmacokinetics

The presence of the fluorine atom in the compound could potentially enhance its bioavailability and metabolic stability .

Result of Action

The result of 3-Fluoropyrrolidine’s action is largely dependent on the specific biochemical context in which it is used. For example, when used in the synthesis of potential aurora kinase inhibitors, the action of 3-Fluoropyrrolidine could lead to the inhibition of these kinases, thereby affecting cell division and genetic stability .

生化分析

Biochemical Properties

3-Fluoropyrrolidine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the preparation of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . It has also been used in the synthesis of pyrazolopyrimidine derivatives, potential PDE10A inhibitors .

Cellular Effects

Fluorinated pyrrolidines have been evaluated as inhibitors of dipeptidyl dipeptidase IV (DP-IV) . This suggests that 3-Fluoropyrrolidine may influence cell function by interacting with specific enzymes and affecting cellular metabolic pathways.

Molecular Mechanism

Its use in the synthesis of potential enzyme inhibitors suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-Fluoropyrrolidine in laboratory settings. The stability and degradation of 3-Fluoropyrrolidine would be crucial factors to consider in long-term in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Fluoropyrrolidine at different dosages in animal models have not been extensively studied. The use of animal models is crucial in studying the dosage effects of new compounds, including any threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that fluorinated pyrrolidines can be involved in various metabolic processes .

属性

IUPAC Name |

3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGNGVFPQRJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116574-74-4 | |

| Record name | 3-Fluoropyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)

![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)

![Benzo[b]perylene](/img/structure/B48583.png)

![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)